![molecular formula C12H10F3N3O2 B3008770 methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate CAS No. 1911392-80-7](/img/structure/B3008770.png)
methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of 1,2,3-triazole derivatives. These compounds are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and materials science. The triazole core is a five-membered heterocyclic ring containing three nitrogen atoms, which is a common motif in many pharmaceutical agents due to its resemblance to the peptide bond and its ability to mimic various biological substrates .
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step reactions, as seen in the study of a related compound, 4-phenyl-1H-1,2,3-triazole, which was synthesized via a multi-step process yielding a novel crystalline compound . Another method for synthesizing triazole derivatives is the 'Click' reaction, which is a copper-catalyzed azide-alkyne cycloaddition, as demonstrated in the synthesis of 1,4-bis(phenylthio/seleno methyl)-1,2,3-triazoles . Additionally, the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives can be achieved using phenyl acetylene, sodium azide, and methyl iodide in the presence of copper iodide .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using X-ray diffraction (XRD) techniques. For instance, the crystal structure of a 1,2,4-triazole derivative was determined by single-crystal X-ray diffraction analysis, revealing the presence of intermolecular hydrogen bonds . Similarly, the molecular structure of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate was elucidated using XRD, showing a curved shape and a dihedral angle between the triazole and benzene rings .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including alkylation, oxidation, and nitration. For example, alkylation of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid with methyl iodide can yield different alkylated products depending on the reactant ratio . Nitration of the same compound can lead to the formation of a meta-nitro derivative or more highly nitrated products under severe conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be characterized using a variety of techniques. For instance, the physicochemical properties of a novel triazole compound were investigated using CHN-elemental analyses, FT-IR, MS, TG/DTG, XRD, UV–Vis, and NMR spectroscopy . The nonlinear optical properties and hyperpolarizability of triazole derivatives can be studied using theoretical calculations, as shown for 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole . The stability and electronic properties of these compounds can also be analyzed using NBO analysis and MEP analysis, which provide insights into hyper-conjugative interactions and charge delocalization .
Aplicaciones Científicas De Investigación
Synthesis Techniques and Intermediates
Methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a significant compound in the synthesis of various drugs. Liu et al. (2015) detailed a novel synthesis method using phenyl acetylene as a raw material to produce 1-methyl-4-phenyl-1H-1,2,3-triazole, an intermediate for this compound. This method offers advantages like high stereoselectivity and good yield (Liu, Pei, Xue, Li, & Wu, 2015).
Antimicrobial and Antioxidant Properties
Research by Bhat et al. (2016) synthesized new 1,2,3-triazolyl pyrazole derivatives, including this compound, demonstrating broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds were also found to be potential inhibitors of the E. coli MurB enzyme (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Structural and Chemical Analysis
Shtabova et al. (2005) determined the structure of related triazole compounds through experimental and quantum-chemical methods. Their research provided insights into the compound's chemical behavior, such as the alkylation with methyl iodide leading to various derivatives, which is essential for understanding the properties and potential applications of this compound (Shtabova, Shaposhnikov, Mel’nikova, Tselinskii, Nather, & Traulsen, 2005).
Catalytic Applications
The compound has been employed as a ligand in catalysts for chemical reactions. For example, Saleem et al. (2013) investigated its use in half-sandwich Ruthenium(II) complexes for catalytic oxidation and transfer hydrogenation. This showcases the compound's role in facilitating chemical transformations, making it valuable in synthetic chemistry (Saleem, Rao, Kumar, Mukherjee, & Singh, 2013).
Luminescence in Metal Complexes
Zhao et al. (2014) explored the luminescence properties of Cd(II) and Zn(II) complexes with 1,2,3-triazole derivatives, including this compound. Such studies highlight its potential in developing luminescent materials, which could have applications in optoelectronics and sensing technologies (Zhao, Zhou, Feng, Wei, & Wang, 2014).
Propiedades
IUPAC Name |
methyl 1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-20-11(19)10-7-18(17-16-10)6-8-2-4-9(5-3-8)12(13,14)15/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHSRLFTDGFMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

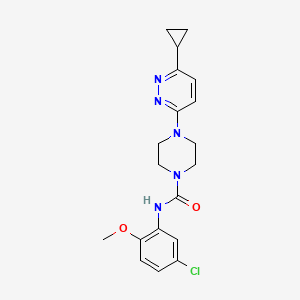
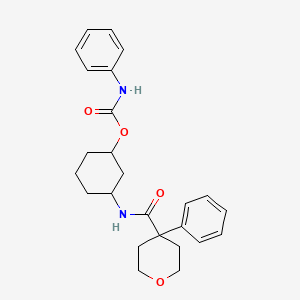
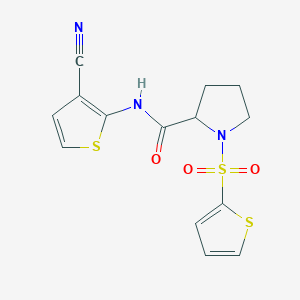
![2-((2-chloro-6-fluorobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008691.png)
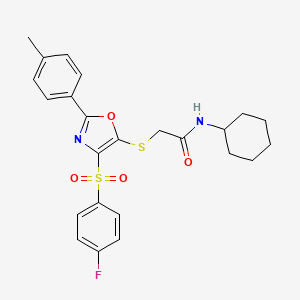
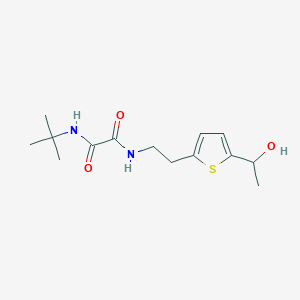
![(4-Methylthiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3008695.png)
![1-(2,6-Difluorophenyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B3008696.png)
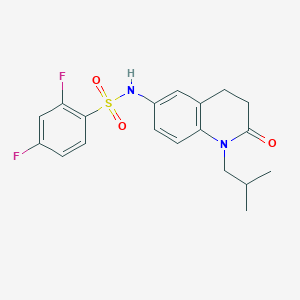
![3-(((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(3-(trifluoromethyl)phenyl)amino)methyl)-4-methoxybenzaldehyde](/img/structure/B3008699.png)
![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(3,4-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B3008700.png)
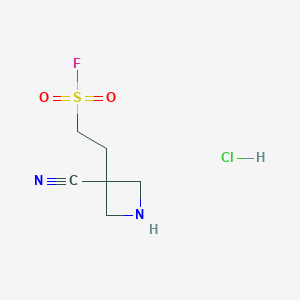

![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B3008707.png)